molecular formula C24H18ClNO5S B2541741 ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate CAS No. 1114653-78-9

ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate

Cat. No.: B2541741
CAS No.: 1114653-78-9
M. Wt: 467.92
InChI Key: QMRSPOWOVNQPOM-UHFFFAOYSA-N
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Description

Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is a complex organic compound that belongs to the class of benzothiazine derivatives. This compound is characterized by the presence of a benzothiazine ring system, which is known for its diverse biological activities. The compound also contains an ester functional group, which is commonly found in various organic molecules with significant pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzothiazine Ring: The benzothiazine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, using 4-chlorobenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Esterification: The final step involves the esterification of the intermediate compound with ethyl alcohol in the presence of an acid catalyst to form the desired ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a similar ester functional group.

    4-Chlorobenzoyl chloride: A precursor used in the synthesis of the compound.

    Benzothiazine derivatives: A class of compounds with similar ring structures and diverse biological activities.

Uniqueness

Ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate is unique due to its specific combination of functional groups and ring structures, which contribute to its distinct chemical and biological properties

Properties

IUPAC Name

ethyl 3-[2-(4-chlorobenzoyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClNO5S/c1-2-31-24(28)17-6-5-7-19(14-17)26-15-22(23(27)16-10-12-18(25)13-11-16)32(29,30)21-9-4-3-8-20(21)26/h3-15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMRSPOWOVNQPOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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